Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is a chemical compound characterized by the molecular formula and a molecular weight of 198.24 g/mol. This compound features a sulfonyl group attached to a phenyl ring, contributing to its unique chemical properties and reactivity. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to its strained structure. This compound is also referred to by its IUPAC name, (2S)-2-(4-methylsulfonylphenyl)oxirane .
Research has indicated that Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- exhibits significant biological activity. Studies suggest potential antimicrobial and anticancer properties, making it a subject of interest for pharmaceutical research. The mechanism of action involves the interaction of the oxirane ring with nucleophilic sites in biological molecules, which may lead to various biological effects.
The synthesis of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- typically follows these steps:
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- has diverse applications across various fields:
Studies on the interactions of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- focus on its reactivity with biological macromolecules. The oxirane ring's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and leading to biological effects such as cytotoxicity or modulation of enzymatic activity .
Several compounds share structural similarities with Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Methylphenyl)oxirane | Lacks the sulfonyl group; simpler structure. | |
| 2-(4-Methoxyphenyl)oxirane | Contains a methoxy group instead of sulfonyl. | |
| 2-(4-Chlorophenyl)oxirane | Contains a chlorine substituent; different reactivity profile. |
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- stands out due to its unique combination of the oxirane ring and the methylsulfonyl group, which enhances its reactivity and potential biological activity compared to similar compounds.